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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)piperazine
CAS No.: 52385-79-2
Cat. No.: B2948024
\ J

Abstract: This technical guide provides a comprehensive overview of the chemical and
pharmacological properties of 1-(3-Chlorophenyl)piperazine, commonly known as m-CPP. It is
intended for researchers, scientists, and drug development professionals. This document
delves into the compound's physicochemical characteristics, synthesis, analytical
methodologies, and its complex pharmacological profile, with a focus on its interactions with
serotonergic systems. All data and protocols are supported by authoritative references to
ensure scientific integrity.

Introduction and Nomenclature

1-(3-Chlorophenyl)piperazine (m-CPP) is a psychoactive compound belonging to the
phenylpiperazine class. It is notable both as a research chemical for probing the function of the
serotonin system and as a major active metabolite of several widely prescribed antidepressant
drugs, including trazodone and nefazodone[1][2][3][4]. Its activity, primarily as a non-selective
serotonin receptor agonist, has made it a subject of significant interest in neuroscience and
pharmacology[4].

It is important to clarify a point of nomenclature. While the topic specifies "2-(3-
Chlorophenyl)piperazine,” the standard and overwhelmingly prevalent nomenclature for this
compound is 1-(3-Chlorophenyl)piperazine, as the phenyl substituent is located on one of the
nitrogen atoms of the piperazine ring, which is designated as the 1-position. This guide will use
the standard nomenclature.
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Physicochemical Properties

The properties of m-CPP can vary significantly between its free base form and its more
commonly used hydrochloride salt. The free base is typically a colorless to light yellow oil, while
the hydrochloride salt is an off-white to pale brown crystalline solid, which is more stable and
easier to handle for research purposes[1][3].

1-(3- 1-(3-
Property Chlorophenyl)piper Chlorophenyl)piper Source(s)
azine (Free Base) azine HCI (Salt)
m-CPP, meta- m-CPP HCI, 1-(m-
Synonyms Chlorophenylpiperazin  Chlorophenyl)piperazi  [3][5]
e ne HCI
65369-76-8 or 13078-
CAS Number 6640-24-0 [31[5]
15-4
Molecular Formula C10H13CIN2 C10H13CIN2z - HCI [3][5]
Molecular Weight 196.68 g/mol 233.14 g/mol [6]
Colorless to light Off-white crystalline
Appearance ) ] [2][3]
yellow oil solid/powder
] ] Not applicable (Oil at 210-214 °C
Melting Point [1]
RT) (decomposes)
) ) Soluble in Methanol,
Soluble in organic
B DMSO (10 mg/ml),
Solubility solvents (DMSO, [1][5]
PBS (pH 7.2, 10
Chloroform)
mg/ml)
K 8.85+0.10 Not licabl 1
a ot applicable
P (Predicted) PP

UV Amax (in PBS)

Not applicable

211, 249, 288 nm

[5]

Synthesis and Purification
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The most common synthetic route to m-CPP involves the cyclization reaction between 3-
chloroaniline and bis(2-chloroethyl)amine hydrochloride. This method is favored for its
straightforward approach and accessible starting materials.

Synthesis Workflow Diagram " "dot
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Caption: Standard analytical workflow for the characterization of m-CPP.

High-Performance Liquid Chromatography (HPLC)
Protocol

Objective: To identify and quantify m-CPP using reverse-phase HPLC.

o Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the m-CPP
sample in 10 mL of a 1:1 solution of 20 mM HCI and methanol.[7] Further dilute 1 mL of this
stock solution into 10 mL with methanol to achieve a working concentration.[7]

o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 pum patrticle size).[8]

o Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.[8][9] The gradient or
isocratic ratio should be optimized to achieve good peak separation.

= Causality: A C18 column provides excellent hydrophobic retention for the arylpiperazine
structure. The acetonitrile/water mobile phase allows for elution. Formic acid is used to
protonate the piperazine nitrogens, ensuring good peak shape and providing
compatibility with mass spectrometry (MS) detection by facilitating ionization.[9]

o Flow Rate: 1.0 mL/min.
o Detection: UV detector at 254 nm.
o Column Temperature: 30 °C.

e Analysis: Inject the prepared sample. Identify the m-CPP peak based on its retention time
compared to a certified reference standard. Quantify using a calibration curve constructed
from standards of known concentrations.

Spectral Data Interpretation
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e 'H NMR (400 MHz, DMSO-de): The proton NMR spectrum of the hydrochloride salt shows
characteristic signals. A broad singlet is typically observed around 9.67 ppm corresponding
to the two protons of the secondary amine cation (-NHz*-) in the piperazine ring. The
aromatic protons of the 3-chlorophenyl group appear in the region of 6.87-7.29 ppm. The
protons on the piperazine ring appear as two multiplets or broad signals around 3.18 ppm
and 3.46 ppm, corresponding to the four protons adjacent to the phenyl-substituted nitrogen
and the four protons adjacent to the secondary amine, respectively.[10]

e Mass Spectrometry (MS): In electrospray ionization (ESI-MS) in positive mode, m-CPP
typically shows a prominent protonated molecular ion [M+H]* at m/z 197. Under collision-
induced dissociation (CID), the fragmentation of phenylpiperazines is characterized by the
cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions
that can be used for structural confirmation.[8][11]

Pharmacological Profile

m-CPP exhibits a complex pharmacological profile, acting primarily as a non-selective agonist
at multiple serotonin (5-HT) receptors, with particularly high affinity for the 5-HT2C subtype.[1]
[12] It also interacts with other neurotransmitter systems, which contributes to its wide range of
physiological and behavioral effects.

Receptor Binding Affinity

The following table summarizes the binding affinity of m-CPP at various human
neurotransmitter receptors. This data is crucial for understanding its mechanism of action and
potential off-target effects.
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Receptor Target

Binding Affinity

Receptor Target

Binding Affinity

(ICs0 NM) (ICs0 NM)
Serotonin 5-HT1 1300 ai-Adrenergic 2500
Serotonin 5-HT2 360 oz2-Adrenergic 570
] Not specified, but ]
Serotonin 5-HT3 ) B-Adrenergic 24000
active
Serotonin Transporter )
230 Dopamine D2 11000
(SERT)
) ) ) ) Muscarinic
Benzodiazepine > 100,000 (inactive) ) ) 15000
Cholinergic

Data compiled from a
study on human brain

membranes.

[13]

A separate study
reported Ki values for
specific human 5-HT

receptor subtypes:

e 5-HT2A: 32.1 nM (Antagonist) [12][14]* 5-HT2B: 28.8 nM (Antagonist) [12][14]* 5-HT2C: 3.4
nM (Partial Agonist) [14]

Mechanism of Action

The primary mechanism of m-CPP is its direct agonism at postsynaptic serotonin receptors. Its
high affinity and agonist/partial agonist activity at the 5-HT2C receptor are believed to mediate
many of its characteristic effects, including appetite suppression (anorectic effects), anxiety,
and potential induction of headaches or migraines.[12][14] The compound also functions as a
serotonin releasing agent and a reuptake inhibitor, further increasing synaptic serotonin levels.
[12]
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Its role as an active metabolite of trazodone is clinically significant, as it may contribute to both
the therapeutic efficacy and the side-effect profile of the parent drug.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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